BenchChemオンラインストアへようこそ!

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Medicinal chemistry Organic synthesis Building block procurement

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1373338-08-9) is a halogenated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class. Its structure features a saturated pyridine ring fused to an imidazole core, with iodine substitution at the 3-position, affording a molecular formula of C₇H₉IN₂ and a molecular weight of 248.06 g/mol.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
CAS No. 1373338-08-9
Cat. No. B2741213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS1373338-08-9
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)I
InChIInChI=1S/C7H9IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
InChIKeyJKDWRRUSXAFFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1373338-08-9) for Procuring Cross-Coupling Building Blocks


3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1373338-08-9) is a halogenated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class. Its structure features a saturated pyridine ring fused to an imidazole core, with iodine substitution at the 3-position, affording a molecular formula of C₇H₉IN₂ and a molecular weight of 248.06 g/mol . The iodine atom at the 3-position renders this scaffold highly amenable to transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are common for structurally analogous iodoimidazo[1,2-a]pyridines [1]. Commercially, this compound is typically offered at 95–98% purity by vendors such as AKSci, MolCore, and CheMenu, with catalog numbers including AKSci 2466DV and CM151148 .

Why the 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Halogen Moiety Cannot Be Assumed Interchangeable


The 3-position halogen identity on the tetrahydroimidazo[1,2-a]pyridine scaffold critically determines oxidative addition kinetics in palladium-catalyzed cross-coupling reactions. Class-level knowledge across haloimidazo[1,2-a]pyridines establishes that C–I bonds undergo oxidative addition significantly faster than C–Br or C–Cl bonds, directly impacting reaction yields and regioselectivity profiles [1]. For instance, in regiocontrolled bifunctionalization studies of 7,8-dihalogenated imidazo[1,2-a]pyridines, iodine substitution was completely regioselective, whereas chlorine substitution required forcing conditions and remained problematic in the second step [2]. Thus, substituting this 3-iodo compound with the 3-bromo (CAS 156817-72-0) or 3-chloro (CAS 1823930-65-9) analog is not a neutral choice; it can substantially alter coupling efficiency, required catalyst loadings, reaction temperatures, and ultimately functional group tolerance, making the iodo variant the preferred entry point for demanding sequential or late-stage functionalizations.

Quantitative Differentiation Evidence for 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Versus Halogenated Analogs


Molecular Weight and Atom Economy Differentiate the 3-Iodo Building Block from Bromo and Chloro Analogs

The 3-iodo compound (MW 248.06) exhibits a substantially higher molecular weight than its 3-bromo (MW 201.06) and 3-chloro (MW 156.61) counterparts . This higher mass directly influences reaction stoichiometry and overall atom economy in multi-step syntheses where coupling partners are introduced at the 3-position and the halogen is ultimately discarded. For procurement planning, calculating final API cost or intermediate cost-per-mole requires accounting for this mass differential.

Medicinal chemistry Organic synthesis Building block procurement

Predicted LogP Difference Between 3-Iodo and 3-Bromo/3-Chloro Tetrahydroimidazo[1,2-a]pyridines

The XLogP3-AA predicted lipophilicity of the fully aromatic 3-iodoimidazo[1,2-a]pyridine is 2.4 [1]. For the saturated tetrahydro series, incremental LogP contributions follow the halogen polarizability trend (I >> Br > Cl). While experimentally measured LogP values for the tetrahydro series are not available in primary literature, the iodine atom’s larger van der Waals radius and higher polarizability confer higher lipophilicity compared to bromo and chloro analogs, a trend well-documented across halogenated heterocycle series [2]. This translates to altered LogD₇.₄ and potentially improved membrane permeability for fragments or leads derived from the iodo scaffold.

ADME prediction Drug design Lead optimization

Regioselective Cross-Coupling Reactivity Advantage of Iodine Over Chlorine in Imidazo[1,2-a]pyridine Systems

In the structurally related 7-chloro-8-iodoimidazo[1,2-a]pyridine system, the iodine atom undergoes complete regioselective substitution in Suzuki-Miyaura cross-coupling before any chlorine displacement occurs [1]. This study demonstrated that while the iodine was smoothly replaced with aryl, heteroaryl, alkyne, amine, or cyano groups under standard coupling conditions, the chlorine substituent required higher temperatures, stronger bases, longer reaction times, and in many cases failed to react entirely without microwave assistance. Extrapolating this class-level behavior to the 3-position halogenated tetrahydroimidazo[1,2-a]pyridine series, the 3-iodo compound offers a clear kinetic selectivity advantage over the 3-chloro analog, enabling sequential difunctionalization strategies not feasible with the chloro variant.

Suzuki-Miyaura coupling Regioselective functionalization Halo-heterocycle reactivity

Saturation State Differentiation: Tetrahydro Scaffold vs. Fully Aromatic 3-Iodoimidazo[1,2-a]pyridine for Biological Target Applications

The saturated 5,6,7,8-tetrahydro scaffold confers distinct three-dimensional topology compared to the fully planar aromatic imidazo[1,2-a]pyridine core. In the context of biological target engagement, the tetrahydroimidazo[1,2-a]pyridine scaffold has been successfully employed to generate potent and selective inhibitors, notably GlcNAcstatins (potent O-GlcNAcase inhibitors) [1] and a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative showing high potency and selectivity for heparanase-1 (HPSE1) [2]. The saturated ring introduces stereocenters and conformational flexibility that can occupy binding pockets inaccessible to planar aromatic analogs. While the 3-iodo compound itself is a synthetic intermediate rather than a final inhibitor, its use as a building block enables the construction of bioactive tetrahydroimidazo[1,2-a]pyridine derivatives with stereochemical and conformational features that differentiate them from products derived from the aromatic 3-iodoimidazo[1,2-a]pyridine (CAS 307503-19-1).

O-GlcNAcase inhibition Heparanase inhibition Scaffold topology

Commercial Purity and Availability Comparison Across Halogenated Tetrahydroimidazo[1,2-a]pyridine Analogs

The 3-iodo compound (CAS 1373338-08-9) is readily available from multiple vendors including AKSci (95% purity, catalog 2466DV) , MolCore (≥98% purity) , CheMenu (95% purity, catalog CM151148) , and CymitQuimica (pricing at 50 mg for €588 and 500 mg for €1,632) . The 3-bromo analog (CAS 156817-72-0) is available at 97% purity from AKSci (catalog Z4213), while the 3-chloro analog (CAS 1823930-65-9) is typically offered at lower purity specifications. The presence of multiple suppliers with defined purity specifications for the 3-iodo variant facilitates competitive procurement and quality benchmarking, whereas the chloro analog has fewer verified commercial sources with traceable purity certification.

Chemical procurement Building block availability Purity specification

Iodine as a Versatile Synthetic Handle for Late-Stage Functionalization Compared to Bromo and Chloro Analogs

The C–I bond in 3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine enables a broader range of palladium-catalyzed transformations under milder conditions compared to C–Br and C–Cl bonds. Class-level data from imidazo[1,2-a]pyridine systems demonstrates that iodine-substituted positions successfully participate in Suzuki-Miyaura (aryl/heteroaryl), Sonogashira (alkyne), Buchwald-Hartwig (amine), and cyanation reactions [1]. In contrast, chlorine-substituted positions in the same scaffold were limited exclusively to Suzuki-Miyaura couplings and required excess boronic acid, elevated temperatures, and prolonged reaction times to achieve moderate yields. This expanded reaction scope for the iodo derivative translates directly to greater synthetic versatility for library construction or lead optimization, where late-stage diversification of the 3-position is a key design strategy.

Late-stage functionalization Pd-catalyzed coupling Medicinal chemistry toolbox

Recommended Application Scenarios for 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Based on Differentiation Evidence


Iterative Pd-Catalyzed Sequential Difunctionalization of the Tetrahydroimidazo[1,2-a]pyridine Core

When a synthetic route demands sequential introduction of two distinct fragments at the 3- and another position of the tetrahydroimidazo[1,2-a]pyridine scaffold, the 3-iodo compound provides the requisite chemoselectivity for the first coupling step. As demonstrated in the 7,8-dihalogenated imidazo[1,2-a]pyridine system, iodine is replaced regioselectively and quantitatively before any competing reaction at the chlorine position occurs [1]. This enables a planned Suzuki-Miyaura coupling at the 3-position followed by subsequent functionalization elsewhere, a strategy that would be compromised if the 3-chloro or 3-bromo analog were used, where incomplete selectivity or sluggish second-step reactivity would erode overall yield and purity.

Construction of Glycosidase Inhibitor Chemical Libraries Based on the Saturated Tetrahydroimidazo[1,2-a]pyridine Scaffold

Research groups pursuing O-GlcNAcase or heparanase inhibitors should prioritize the 3-iodo-tetrahydro building block for its proven fitness in producing bioactive molecules within this scaffold class. The saturated tetrahydro core has yielded GlcNAcstatins with potent O-GlcNAcase inhibition [2] and tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives with high selectivity for HPSE1 over off-target glycosidases [3]. Employing the 3-iodo variant allows installation of diverse aryl, heteroaryl, or alkynyl pharmacophores at the 3-position via robust cross-coupling chemistry, enabling rapid SAR exploration around a scaffold with validated biological relevance.

Late-Stage Diversification in Medicinal Chemistry Hit-to-Lead Optimization

For medicinal chemistry programs where the tetrahydroimidazo[1,2-a]pyridine core is identified as a hit, the 3-iodo variant is the superior late-stage diversification handle. Its ability to participate in Suzuki, Sonogashira, and Buchwald-Hartwig couplings—based on class-level evidence from related iodoimidazo[1,2-a]pyridines [1]—means that a single advanced intermediate can yield libraries with diverse C–C, C–N, and C–C≡C linkages at the 3-position. This breadth of accessible chemistry is not available with the 3-chloro analog, which in related systems was limited to Suzuki couplings under forcing conditions. The higher reactivity of the C–I bond also permits lower catalyst loadings and shorter reaction times, reducing metal contamination in final compounds destined for biological assays.

Procurement for Multi-Gram Scale-Up Where Halogen Reactivity Dictates Process Economics

When scaling a synthetic route beyond milligram quantities, the choice of 3-halogen directly impacts process mass intensity (PMI) and cost. While the 3-iodo compound has a higher molecular weight (248.06 g/mol) compared to the bromo (201.06 g/mol) and chloro (156.61 g/mol) analogs [1], its superior reactivity enables lower catalyst loadings, shorter cycle times, and higher conversion—factors that often offset the higher molar input mass in overall process economics. Multiple vendors provide the 3-iodo compound at 95–98% purity with documented specifications [1], ensuring reliable quality for kilo-lab campaigns. Procurement teams should evaluate total cost per mole of coupled product rather than raw material cost alone, factoring in yield differentials that favor the more reactive iodo analog.

Quote Request

Request a Quote for 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.